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Compound of Interest
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Cat. No.: B605045 Get Quote

Introduction

A-395 is a potent and selective chemical probe that acts as an antagonist of the Polycomb

Repressive Complex 2 (PRC2).[1][2] It specifically targets the embryonic ectoderm

development (EED) subunit, a core component of the PRC2 complex which also includes

EZH2 and SUZ12.[1][3] By binding to the H3K27me3-binding pocket on EED, A-395 prevents

the allosteric activation of EZH2's methyltransferase activity.[1][2][3] This inhibitory action leads

to a global reduction of histone H3 lysine 27 di- and trimethylation (H3K27me2 and

H3K27me3), key epigenetic marks associated with transcriptional repression.[1][2] These

characteristics make A-395 a valuable tool for investigating the role of PRC2 and H3K27me3 in

gene regulation using techniques like Chromatin Immunoprecipitation (ChIP).

By treating cells with A-395 prior to performing ChIP, researchers can effectively deplete

H3K27me3 at specific genomic loci. Comparing the ChIP signal from A-395-treated cells to a

vehicle-treated control allows for the precise identification of PRC2-target genes and provides

insights into the dynamic regulation of this critical epigenetic mark.

Mechanism of Action of A-395
The PRC2 complex is responsible for catalyzing the methylation of H3K27. This process is

allosterically activated when the EED subunit of the complex binds to an existing H3K27me3

mark on the chromatin. This binding event induces a conformational change that enhances the

catalytic activity of the EZH2 subunit, allowing it to methylate adjacent nucleosomes and

propagate the repressive signal. A-395 functions by competitively binding to the aromatic cage
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in EED that normally recognizes H3K27me3.[1][2] This prevents the feedback loop required for

robust PRC2 activity, leading to the inactivation of the complex and a subsequent decrease in

cellular H3K27me3 levels.
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Caption: Mechanism of A-395 inhibition of the PRC2 complex.

Quantitative Data for A-395
The following table summarizes the key quantitative metrics for A-395, providing researchers

with essential data for experimental design.
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Parameter Value Description Reference

IC₅₀ vs. Trimeric

PRC2
18 nM

Concentration for 50%

inhibition of the EZH2-

EED-SUZ12 complex

activity.

[1][2]

IC₅₀ vs. H3K27me3

Peptide Binding
7 nM

Concentration for 50%

inhibition of

H3K27me3 peptide

binding to EED.

[1][2]

Cellular IC₅₀

(H3K27me3)
90 nM

Concentration for 50%

reduction of

H3K27me3 levels in

cells.

[1][2]

Cellular IC₅₀

(H3K27me2)
390 nM

Concentration for 50%

reduction of

H3K27me2 levels in

cells.

[1][2]

Binding Affinity (Kd) 1.5 nM

Dissociation constant

for A-395 binding to

the EED subunit.

[4]

Selectivity High

No significant activity

reported against other

histone or DNA

methyltransferases.

[4]

Detailed Protocol: ChIP with A-395 Treatment
This protocol describes a general workflow for performing ChIP-qPCR or ChIP-seq on cultured

mammalian cells treated with A-395 to assess changes in H3K27me3 occupancy.

Materials

A-395 (and inactive control A-395N, if available)
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DMSO (Vehicle control)

Cell culture medium and reagents

Phosphate-Buffered Saline (PBS)

Formaldehyde (37% solution)

Glycine

Cell lysis and wash buffers (see specific buffer recipes in general ChIP protocols[5])

Protease and phosphatase inhibitors

Sonicator

ChIP-validated anti-H3K27me3 antibody and corresponding IgG control

Protein A/G magnetic beads

Elution buffer

Proteinase K

RNase A

DNA purification kit

Reagents for qPCR or library preparation for sequencing

Procedure

Day 1: Cell Treatment and Cross-linking

Cell Seeding: Plate cells at a density that will result in ~80-90% confluency at the time of

harvesting (e.g., 1-2 x 10⁷ cells per 15 cm dish).

A-395 Treatment:

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://www.encodeproject.org/documents/2abad4f0-cd36-43de-8cd8-9958aa7fde39/@@download/attachment/ChIP-Seq_protocol_Snyder_lab_GAIIx.pdf
https://www.benchchem.com/product/b605045?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Prepare a stock solution of A-395 in DMSO.

Treat cells with the desired concentration of A-395 (a typical starting range is 100 nM - 1

µM, based on the cellular IC₅₀ of 90 nM).

Treat a parallel set of cells with an equivalent volume of DMSO as a vehicle control.

Incubate cells for a sufficient duration to observe changes in histone methylation (e.g., 48-

96 hours).

Cross-linking:

Add formaldehyde directly to the culture medium to a final concentration of 1%.

Incubate at room temperature for 10 minutes with gentle shaking.[6]

Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM

and incubate for 5 minutes at room temperature.

Cell Harvesting:

Wash cells twice with ice-cold PBS.

Scrape cells into fresh ice-cold PBS containing protease inhibitors.

Centrifuge to pellet the cells and store the pellet at -80°C or proceed directly to lysis.

Day 2: Chromatin Preparation and Immunoprecipitation

Cell Lysis: Resuspend the cell pellet in a lysis buffer containing protease inhibitors. Incubate

on ice to lyse the cell membrane and release the nuclei.

Chromatin Shearing (Sonication):

Resuspend the nuclear pellet in a shearing/RIPA buffer.

Sonicate the chromatin to an average fragment size of 200-700 bp. Optimization is critical;

check fragment size by running an aliquot on an agarose gel after reversing cross-links.[7]
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Centrifuge to pellet debris and collect the supernatant containing the soluble chromatin.

Input Sample: Take a small aliquot (1-2%) of the sheared chromatin to serve as the "input"

control. Store at -20°C.

Immunoprecipitation (IP):

Dilute the remaining chromatin with IP dilution buffer.

Pre-clear the chromatin by incubating with Protein A/G beads for 1 hour at 4°C to reduce

non-specific binding.

Transfer the supernatant to a new tube and add the ChIP-grade anti-H3K27me3 antibody

(or IgG control).

Incubate overnight at 4°C with rotation.

Add washed Protein A/G magnetic beads to capture the antibody-chromatin complexes

and incubate for 2-4 hours at 4°C.

Day 3: Washes, Elution, and DNA Purification

Washes:

Use a magnetic rack to collect the beads.

Perform a series of stringent washes to remove non-specifically bound material. This

typically involves sequential washes with low-salt, high-salt, and LiCl buffers.

Elution and Reverse Cross-linking:

Elute the chromatin from the beads using an elution buffer (e.g., containing SDS and

sodium bicarbonate).

Reverse the formaldehyde cross-links by adding NaCl and incubating at 65°C for at least 4

hours or overnight.[5]
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Treat the samples (including the input) with RNase A and then Proteinase K to remove

RNA and protein.

DNA Purification: Purify the DNA using a PCR purification spin column kit or phenol-

chloroform extraction. Elute in a small volume of nuclease-free water or TE buffer.

Day 4: Analysis

Quantification: Analyze the purified DNA using qPCR with primers for known PRC2 target

gene promoters (positive loci) and non-target regions (negative loci). The expected result is a

significant reduction in signal at positive loci in the A-395-treated sample compared to the

DMSO control. For a genome-wide analysis, prepare libraries from the purified DNA for

ChIP-sequencing.

Experimental Workflow Visualization
The following diagram outlines the logical flow of a ChIP experiment designed to test the

efficacy of A-395.
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Caption: Experimental workflow for ChIP using A-395 treatment.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 10 Tech Support

https://www.benchchem.com/product/b605045?utm_src=pdf-custom-synthesis
https://www.medchemexpress.com/A-395.html
https://www.targetmol.com/compound/a-395
https://pubmed.ncbi.nlm.nih.gov/28135237/
https://pubmed.ncbi.nlm.nih.gov/28135237/
https://www.probechem.com/products_A-395.html
https://www.encodeproject.org/documents/2abad4f0-cd36-43de-8cd8-9958aa7fde39/@@download/attachment/ChIP-Seq_protocol_Snyder_lab_GAIIx.pdf
https://www.protocols.io/view/chromatin-immunoprecipitation-chip-assay-protocol-humb6u6.pdf
https://www.thermofisher.com/us/en/home/life-science/antibodies/antibodies-learning-center/antibodies-resource-library/antibody-application-notes/step-by-step-guide-successful-chip-assays.html
https://www.thermofisher.com/us/en/home/life-science/antibodies/antibodies-learning-center/antibodies-resource-library/antibody-application-notes/step-by-step-guide-successful-chip-assays.html
https://www.benchchem.com/product/b605045#a-395-applications-in-chromatin-immunoprecipitation-chip
https://www.benchchem.com/product/b605045#a-395-applications-in-chromatin-immunoprecipitation-chip
https://www.benchchem.com/product/b605045#a-395-applications-in-chromatin-immunoprecipitation-chip
https://www.benchchem.com/product/b605045#a-395-applications-in-chromatin-immunoprecipitation-chip
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b605045?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605045?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


BenchChem
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and industry.
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